(R)-1-(4-ethoxyphenyl)-2-methylpropylamine
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Overview
Description
®-1-(4-ethoxyphenyl)-2-methylpropylamine is a chiral amine compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a 2-methylpropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-ethoxyphenyl)-2-methylpropylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-ethoxybenzaldehyde.
Reductive Amination: The 4-ethoxybenzaldehyde undergoes reductive amination with ®-2-methylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-ethoxyphenyl)-2-methylpropylamine may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-ethoxyphenyl)-2-methylpropylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form secondary amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(4-ethoxyphenyl)-2-methylpropylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(4-ethoxyphenyl)-2-methylpropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group can facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylacetic acid: Similar in structure due to the presence of a methoxy group attached to a phenyl ring.
4-bromophenyl 4-bromobenzoate: Contains a phenyl ring with bromine substituents, showing different reactivity and applications.
Uniqueness
®-1-(4-ethoxyphenyl)-2-methylpropylamine is unique due to its specific chiral center and the presence of an ethoxy group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H19NO |
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Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1R)-1-(4-ethoxyphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-4-14-11-7-5-10(6-8-11)12(13)9(2)3/h5-9,12H,4,13H2,1-3H3/t12-/m1/s1 |
InChI Key |
AGBMLKBCMNVDCZ-GFCCVEGCSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@@H](C(C)C)N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C(C)C)N |
Origin of Product |
United States |
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